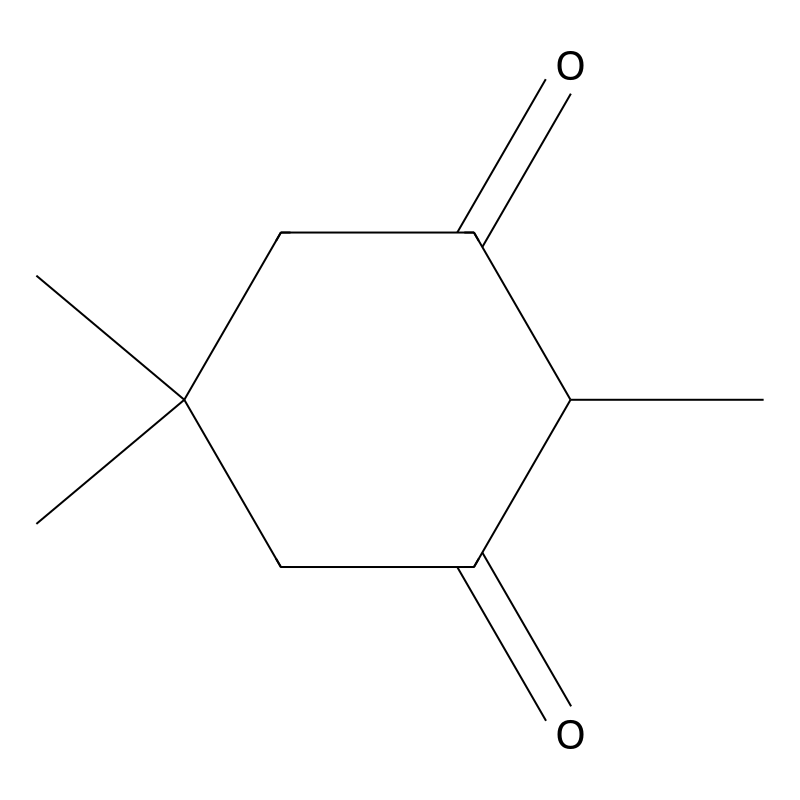

2,5,5-trimethylcyclohexane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5,5-trimethylcyclohexane-1,3-dione is an organic compound classified as a diketone. Its molecular formula is CHO, and it has a molecular weight of approximately 154.21 g/mol. The compound features a cyclohexane ring with two carbonyl (C=O) groups located at the 1 and 3 positions, while three methyl groups are substituted at the 2, 5, and 5 positions of the ring. This unique structure contributes to its chemical properties and reactivity. The compound is often utilized in various chemical syntheses and applications due to its functional groups and structural characteristics .

- Oxidation: The diketone can be oxidized to form more complex diketones or carboxylic acids, enhancing its reactivity and potential applications in organic synthesis.

- Reduction: Reduction reactions can convert the diketone into corresponding alcohols or other reduced forms, which may have different biological activities or applications.

- Condensation Reactions: It can undergo condensation reactions with various nucleophiles, leading to the formation of larger organic molecules.

Several synthesis methods for 2,5,5-trimethylcyclohexane-1,3-dione have been documented:

- From Isophorone: One method involves the oxidation of isophorone using permanganate ions under controlled conditions to yield the diketone .

- Epoxidation and Isomerization: Another synthetic route includes epoxidation of isophorone followed by thermal isomerization to produce the desired diketone .

- Direct Synthesis: Various laboratory methods may employ direct synthesis techniques involving cyclization reactions of appropriate precursors under acidic or basic conditions .

These methods highlight the versatility in synthesizing this compound based on available starting materials and desired reaction conditions.

2,5,5-trimethylcyclohexane-1,3-dione finds utility in several areas:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Chemical Intermediates: The compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

- Research

Several compounds share structural similarities with 2,5,5-trimethylcyclohexane-1,3-dione. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2,6-trimethylcyclohexane-1,4-dione | CHO | Contains a different arrangement of carbonyls |

| 3-methylcyclohexane-1,3-dione | CHO | Fewer methyl groups; simpler structure |

| 4-methylcyclohexane-1,3-dione | CHO | Similar to above but with a different position |

The uniqueness of 2,5,5-trimethylcyclohexane-1,3-dione lies in its specific arrangement of substituents on the cyclohexane ring and the presence of two ketone functional groups at non-adjacent positions. This configuration influences its reactivity and potential applications compared to similar compounds.